

Application Notes and Protocols for the Characterization of Duartin (-)

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Compound of Interest

Compound Name: Duartin (-)

Cat. No.: B091278

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Introduction

Duartin (-) is an isoflavonoid found in plant species such as *Dalbergia parviflora* and *Dalbergia odorifera*.^[1] As a member of the flavonoid family, **Duartin (-)** is of interest for its potential biological activities. Its complete characterization is crucial for further research and development. These application notes provide detailed protocols for the analytical characterization of **Duartin (-)**, including its chromatographic separation, structural elucidation, and evaluation of its potential biological activities.

Physicochemical Properties of Duartin (-)

A summary of the key physicochemical properties of **Duartin (-)** is presented in Table 1. This information is fundamental for the design of appropriate analytical methods.

| Property | Value | Source |
|-------------------|--|---------------------|
| Molecular Formula | C ₁₈ H ₂₀ O ₆ | --INVALID-LINK--[1] |
| Molecular Weight | 332.3 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol | --INVALID-LINK--[1] |
| Class | Isoflavonoid | --INVALID-LINK--[1] |

Chromatographic Analysis: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a sensitive and rapid technique for the separation and quantification of **Duartin (-)** in plant extracts or other matrices. The following protocol is adapted from methods used for the analysis of flavonoids in *Dalbergia* species.^{[2][3][4]}

Experimental Protocol

1.1. Sample Preparation:

- Extract the plant material (e.g., leaves, heartwood) with 70% methanol using ultrasonication for 45 minutes.
- Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

1.2. UHPLC-PDA Conditions:

- Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: Acetonitrile

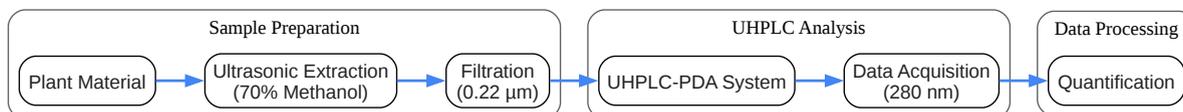
- Gradient Elution:
 - 0-5 min: 10-25% B
 - 5-15 min: 25-50% B
 - 15-20 min: 50-80% B
 - 20-25 min: 80-10% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 30°C
- Detection: Photodiode Array (PDA) detector at 280 nm.

1.3. Data Presentation:

| Parameter | Value |
|-----------------------------|-----------------------|
| Linearity (r^2) | > 0.9980 |
| Intra-day Precision (RSD%) | < 5.0% |
| Inter-day Precision (RSD%) | < 5.0% |
| Recovery (%) | 94.18–101.97% |
| Limit of Quantitation (LOQ) | 0.256 to 18.840 ng/mL |

Note: The quantitative data presented is based on a validated method for 17 flavonoids in *Dalbergia odorifera* and should be validated specifically for **Duartin (-)**.^{[3][4]}

Experimental Workflow



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A streamlined workflow for the UHPLC analysis of **Duartin (-)**.

Structural Elucidation

The definitive structure of **Duartin (-)** is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is effective for the analysis of flavonoids.

Experimental Protocol:

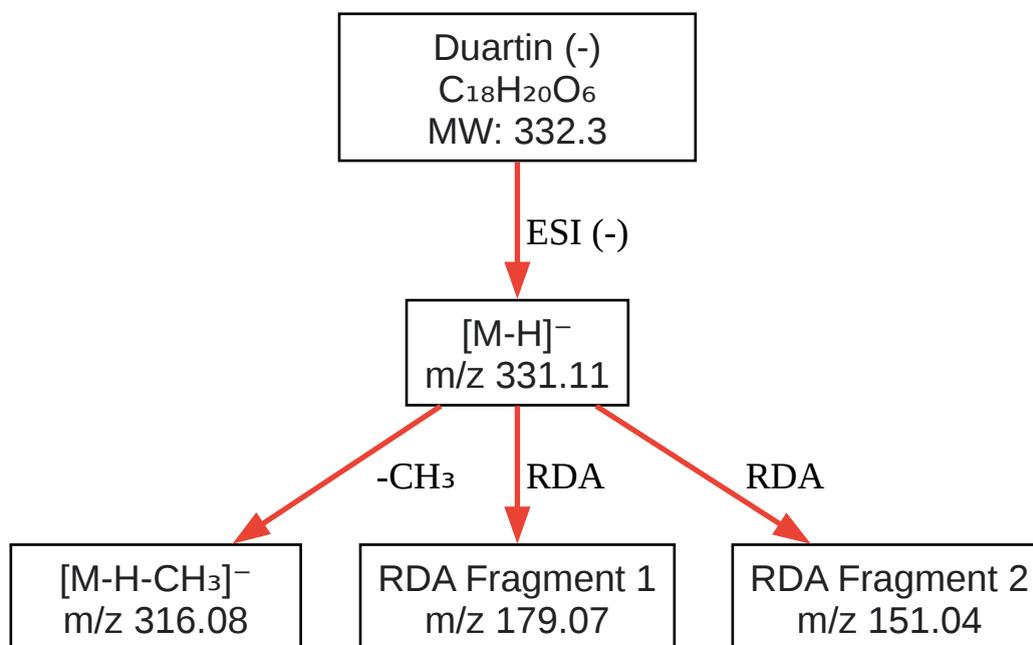
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
- Instrumentation: Couple the UHPLC system to a quadrupole time-of-flight (Q-TOF) mass spectrometer.
- Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. For MS/MS, select the $[M-H]^-$ ion as the precursor.

Data Presentation: Expected Fragmentation

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |
|---------------------|------------------------|--|
| $[M-H]^-$: 331.11 | 316.08, 179.07, 151.04 | Loss of CH_3 , Retro-Diels-Alder (RDA) fragmentation |

Note: The fragmentation pattern of isoflavonoids often involves the loss of small neutral molecules like CH_3 , H_2O , and CO , as well as characteristic retro-Diels-Alder (RDA) cleavage of the C-ring.[5]

Logical Relationship of MS Fragmentation



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Proposed MS fragmentation pathway for **Duartin (-)**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural assignment of **Duartin (-)**.

Experimental Protocol:

- Sample Preparation: Dissolve a purified sample of **Duartin (-)** (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC).

Data Presentation: ^{13}C NMR Chemical Shifts

A ^{13}C NMR spectrum of Duartin has been reported in CDCl_3 .^[6] The chemical shifts provide a fingerprint of the carbon skeleton.

| Carbon Atom | Chemical Shift (ppm) (Predicted/Reference) |
|--------------------------|---|
| C-2 | ~68 |
| C-3 | ~32 |
| C-4 | ~28 |
| C-4a | ~115 |
| C-5 | ~108 |
| C-6 | ~103 |
| C-7 | ~158 |
| C-8 | ~148 |
| C-8a | ~155 |
| C-1' | ~118 |
| C-2' | ~158 |
| C-3' | ~105 |
| C-4' | ~158 |
| C-5' | ~98 |
| C-6' | ~132 |
| OCH_3 (at C-8) | ~56 |
| OCH_3 (at C-2') | ~60 |
| OCH_3 (at C-4') | ~55 |

Note: The specific assignments require 2D NMR data. The values are approximate based on typical isoflavonoid spectra and available data.

Biological Activity Assays

While specific biological activities for **Duartin (-)** are not extensively documented, its isoflavonoid structure suggests potential antioxidant and cytotoxic properties. The following are standard protocols to evaluate these activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

- Prepare a stock solution of **Duartin (-)** in methanol.
- In a 96-well plate, add various concentrations of **Duartin (-)** to a methanolic solution of DPPH (1,1-diphenyl-2-picrylhydrazyl).
- Incubate the plate in the dark for 30 minutes at room temperature.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Rutin can be used as a positive control.^{[7][8]}

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

- Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Duartin (-)** for 24, 48, or 72 hours.

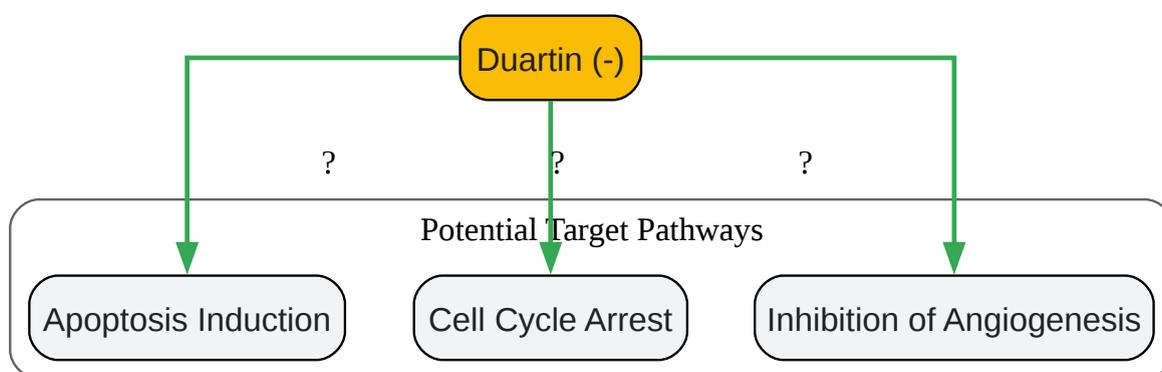
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: Biological Activity

| Assay | Endpoint | Example Positive Control |
|------------------|-----------------------|--------------------------|
| DPPH Scavenging | IC ₅₀ (μM) | Ascorbic Acid, Rutin |
| MTT Cytotoxicity | IC ₅₀ (μM) | Doxorubicin |

Potential Signaling Pathway Involvement

Given that many flavonoids exhibit anticancer properties through the modulation of key cellular signaling pathways, it is plausible that **Duartin (-)** may also exert its effects through similar mechanisms. Further research would be required to confirm this.



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Hypothesized signaling pathways potentially affected by **Duartin (-)**.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of **Duartin (-)**. The combination of UHPLC for separation and quantification, along with mass spectrometry and NMR spectroscopy for structural elucidation, will ensure a thorough chemical characterization. The suggested bioassays offer a starting point for investigating the pharmacological potential of this isoflavonoid. Further research is warranted to fully elucidate the biological activities and mechanisms of action of **Duartin (-)**.

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